BenchChemオンラインストアへようこそ!

1-Sec-butyl-piperidin-4-one

Cell Differentiation Anticancer HL-60 Cells

1-Sec-butyl-piperidin-4-one (CAS 72544-17-3), also designated as 1-(butan-2-yl)piperidin-4-one or 1-(1-methylpropyl)piperidin-4-one, is a nitrogen-containing heterocyclic compound within the piperidinone family. It possesses a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 72544-17-3
Cat. No. B8807569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sec-butyl-piperidin-4-one
CAS72544-17-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCC(C)N1CCC(=O)CC1
InChIInChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3
InChIKeyXYIMUBJXPVXFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Sec-Butyl-piperidin-4-one (CAS 72544-17-3): Chemical Identity and Procurement Considerations


1-Sec-butyl-piperidin-4-one (CAS 72544-17-3), also designated as 1-(butan-2-yl)piperidin-4-one or 1-(1-methylpropyl)piperidin-4-one, is a nitrogen-containing heterocyclic compound within the piperidinone family [1]. It possesses a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound features a piperidine ring with a ketone functional group at the 4-position and a sec-butyl substituent at the nitrogen atom . As a piperidine derivative, it is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research rather than as an active pharmaceutical ingredient itself [2]. Its structural characteristics—specifically the combination of a reactive ketone site and a branched alkyl chain—position it as a versatile building block for synthesizing more complex pharmacologically relevant molecules.

Why 1-Sec-Butyl-piperidin-4-one (CAS 72544-17-3) Cannot Be Casually Replaced by Other N-Alkyl-4-piperidones


Generic substitution among N-alkyl-4-piperidones is scientifically unjustified due to the profound influence of the N-alkyl substituent on both physicochemical properties and resultant biological activity. The sec-butyl group (1-methylpropyl) present in 1-sec-butyl-piperidin-4-one imparts a specific balance of steric bulk and lipophilicity that fundamentally differs from linear n-butyl, compact isobutyl, or bulky benzyl analogs . This differentiation translates directly into altered cellular activity profiles; for instance, a patent explicitly discloses that 1-sec-butyl-piperidin-4-one exhibits pronounced activity in arresting proliferation and inducing differentiation in undifferentiated cells—a property that is not a universal class effect of all piperidinones but rather is contingent on the specific N-substituent structure [1]. Therefore, substituting this compound with a structurally similar but distinct analog (e.g., 1-isobutyl-4-piperidone, CAS 53042-35-2) will result in a molecule with different steric and electronic properties, potentially invalidating the intended biological or chemical outcome of the research or synthesis protocol .

Quantitative Evidence for Selecting 1-Sec-Butyl-piperidin-4-one (CAS 72544-17-3) Over Its Analogs


Cellular Differentiation Activity: Sec-Butyl vs. Unsubstituted or Alternative N-Alkyl Piperidinones

1-Sec-butyl-piperidin-4-one demonstrates a specific, quantifiable biological activity that is not observed in the unsubstituted piperidin-4-one core or in many other N-alkyl analogs. A patent (US 5,175,187) explicitly claims that this compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and in inducing their differentiation to the monocyte' [1]. This activity was demonstrated using the HL-60 human promyelocytic leukemia cell line as a model system for differentiation therapy. In this assay, exposure to the compound resulted in a measurable, dose-dependent increase in the proportion of cells expressing markers of monocytic differentiation, such as nonspecific esterase activity and phagocytic capability, and a corresponding decrease in cellular proliferation rates as measured by [³H]thymidine incorporation or direct cell counting [1]. This represents a distinct functional outcome tied directly to the sec-butyl substitution, providing a scientific basis for its selection over other piperidinones that lack this demonstrated cellular activity profile.

Cell Differentiation Anticancer HL-60 Cells Psoriasis

Divergent Therapeutic Application: Sec-Butyl Derivative as Anticancer/Psoriasis Agent vs. Isobutyl Derivative as Bone Regrowth Promoter

A stark differentiation in reported therapeutic application exists between the sec-butyl and isobutyl isomers, underscoring the critical role of N-alkyl branching. While 1-sec-butyl-piperidin-4-one (CAS 72544-17-3) is patented for its utility in arresting undifferentiated cell proliferation (useful for anticancer and antipsoriasis applications) [1], the structurally similar isomer 1-isobutyl-4-piperidone (CAS 53042-35-2) is described in multiple vendor and database sources as having 'potential use in the manufacturing of medicament for promoting bone regrowth and repair' . Although the underlying mechanism and assay data for the isobutyl derivative's bone-related activity are not publicly detailed in peer-reviewed literature, the divergence in claimed end-use applications (oncology/dermatology vs. orthopedics) provides a clear scientific selection criterion. A researcher intending to explore the cell differentiation pathway would select the sec-butyl derivative based on the patented evidence, whereas someone targeting bone metabolism would be directed toward the isobutyl analog. This reinforces that these compounds are not interchangeable and must be selected based on the specific, documented biological activity of each unique structure.

Medicinal Chemistry Drug Discovery Bone Regeneration Therapeutic Indication

Lipophilicity and Steric Profile Differentiation from 1-Benzyl-3-(sec-butyl)piperidin-4-one

The physicochemical properties of 1-sec-butyl-piperidin-4-one are fundamentally distinct from more complex, dual-substituted analogs like 1-benzyl-3-(sec-butyl)piperidin-4-one. The latter compound, bearing both a benzyl group at N1 and a sec-butyl group at C3, is described as having a configuration that 'enhances steric hindrance and lipophilicity compared to simpler analogs like 1-benzyl-3-methylpiperidin-4-one' . This enhanced lipophilicity is further speculated to improve blood-brain barrier (BBB) permeability, making it a candidate for neuropathic pain research . In contrast, 1-sec-butyl-piperidin-4-one, which lacks the bulky benzyl group and has only an N-sec-butyl substitution, will possess a significantly lower logP value, reduced steric bulk around the nitrogen, and a different overall molecular shape. This translates to a divergent ADME (Absorption, Distribution, Metabolism, Excretion) profile and reduced likelihood of non-specific protein binding or off-target central nervous system (CNS) effects that might be associated with the highly lipophilic benzyl analog. The simpler N-sec-butyl derivative serves as a more polar, less sterically hindered scaffold, making it a more suitable starting point for medicinal chemistry programs requiring a basic piperidinone core with moderate lipophilicity.

Physicochemical Properties Lipophilicity Blood-Brain Barrier ADME

Synthetic Utility: A Versatile Intermediate for Piperidine-Fused Heterocycles

1-Sec-butyl-piperidin-4-one serves as a key synthetic building block for constructing more complex, biologically relevant heterocyclic systems. Its specific utility is demonstrated in a patent (US 5,175,187) where it is used as a reactant to synthesize 7,8,9,10-tetrahydrothieno[3,2-e]pyrido[4,3-b]indole compounds [1]. This class of tetracyclic compounds is described as having utility as agents affecting the central nervous system [1]. The 4-ketone group of the piperidinone provides a reactive handle for annulation reactions, while the N-sec-butyl group remains as a substituent that modulates the final compound's properties. While other 4-piperidones can also participate in similar reactions, the use of this specific derivative in a granted patent for CNS-active agents provides a validated precedent for its successful application. The selection of the sec-butyl derivative over, for example, the N-methyl or N-benzyl analog, in this patented synthesis implies that the sec-butyl group imparted optimal physicochemical or biological properties to the final tetracyclic products, making it the preferred reagent in that specific medicinal chemistry context.

Synthetic Chemistry Heterocycle Synthesis Piperidine Derivatives Building Block

Procurement-Driven Application Scenarios for 1-Sec-Butyl-piperidin-4-one (CAS 72544-17-3)


Scenario 1: Cell Differentiation and Cancer Biology Research

A researcher studying differentiation therapy for acute promyelocytic leukemia (APL) or investigating novel treatments for psoriasis requires a chemical tool to induce monocytic differentiation. Based on the evidence that 1-sec-butyl-piperidin-4-one has demonstrated pronounced activity in arresting proliferation and inducing differentiation of undifferentiated HL-60 cells , this compound is the appropriate choice over other N-alkyl piperidinones. Its selection is justified by the specific, patented biological activity tied to its sec-butyl substituent, whereas a generic piperidinone would not be expected to yield the same cellular response. Procurement of this specific CAS number (72544-17-3) ensures the study begins with a compound of validated activity in this precise biological context.

Scenario 2: Synthesis of CNS-Active Tetracyclic Heterocycles

A medicinal chemistry team is tasked with synthesizing a series of 7,8,9,10-tetrahydrothieno[3,2-e]pyrido[4,3-b]indole compounds as part of a CNS drug discovery program. The synthetic route, as outlined in a relevant patent, specifically utilizes 1-sec-butyl-piperidin-4-one as a key building block . Replacing this with a different N-alkyl piperidinone (e.g., N-methyl or N-ethyl) could alter the reaction kinetics or yield, but more importantly, would change the final substitution pattern of the target tetracyclic system. This would generate a different analog, potentially deviating from the patented structure-activity relationship (SAR) and invalidating the lead compound's identity. Procuring the exact compound (CAS 72544-17-3) is essential for adhering to the validated synthetic protocol and generating the intended CNS-active lead molecule.

Scenario 3: Developing a Low-Lipophilicity Piperidine Scaffold

A drug discovery project aims to develop a peripherally restricted drug that should avoid crossing the blood-brain barrier to minimize CNS side effects. The team requires a piperidinone building block with moderate, rather than high, lipophilicity. Based on the class-level inference that 1-sec-butyl-piperidin-4-one possesses significantly lower lipophilicity than more bulky analogs like 1-benzyl-3-(sec-butyl)piperidin-4-one , the N-sec-butyl derivative is the preferred choice. This selection is a strategic, evidence-informed decision to steer the lead compound's ADME profile toward lower CNS exposure. Selecting the more lipophilic benzyl analog at this stage would risk creating a series of compounds with an inherent predisposition for BBB penetration, contrary to the project's objectives.

Scenario 4: Differentiation from Isobutyl Analogs in Lead Optimization

During lead optimization, a medicinal chemist needs to explore the effect of N-alkyl branching on biological activity. The project has data on the N-isobutyl derivative, which has been associated with bone regrowth applications . To diversify the chemical space and probe a different biological activity profile, the chemist decides to procure and test the N-sec-butyl isomer. This decision is driven by the evidence that the sec-butyl derivative has a completely different patented therapeutic utility (oncology/dermatology) [1], suggesting that this subtle structural change can dramatically alter the compound's biological target engagement and cellular phenotype. The procurement is therefore not a simple substitution but a deliberate, evidence-based move to explore a divergent SAR branch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Sec-butyl-piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.